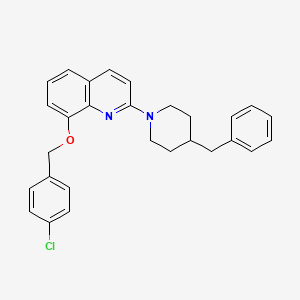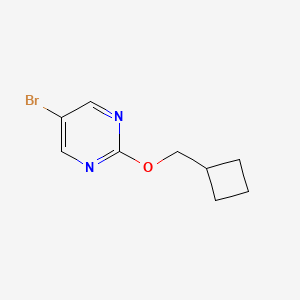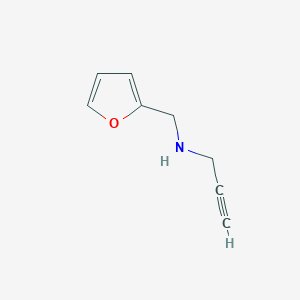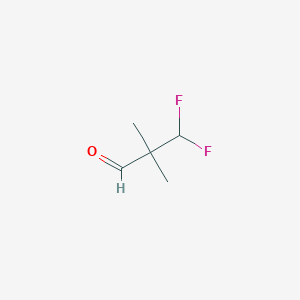![molecular formula C14H23NO4 B2509010 Ácido 2-((terc-butoxicarbonil)amino)biciclo[2.2.2]octano-2-carboxílico CAS No. 1858455-72-7](/img/structure/B2509010.png)
Ácido 2-((terc-butoxicarbonil)amino)biciclo[2.2.2]octano-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid" is a derivative of bicyclic β-amino acids, which are of significant interest due to their applications in various fields of chemistry, including the synthesis of bioactive compounds, asymmetric synthesis, and foldamer science. These compounds are characterized by a bicyclo[2.2.2]octane structure, which provides a constrained and rigid scaffold that can influence the spatial orientation of appended functionalities and the conformation of adjacent building blocks .
Synthesis Analysis
The synthesis of related bicyclic amino acids often involves multistep reactions starting from simpler precursors. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved through an intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . Similarly, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved a series of reactions that allowed for the selective formation of cis or trans isomers, followed by optical resolution .
Molecular Structure Analysis
The molecular structure of bicyclic amino acid derivatives is often elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
Bicyclic amino acid derivatives can participate in various chemical reactions due to their functional groups. For example, the compound methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . The versatility of these compounds allows for their use in the synthesis of constrained peptidomimetics and other bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic amino acid derivatives are influenced by their rigid and constrained structures. These properties include solubility, melting points, and specific rotations, which are essential for their applications in organic and bioorganic chemistry. The crystallographic analysis provides insights into the density and space group of the compounds, which are crucial for understanding their behavior in the solid state .
Aplicaciones Científicas De Investigación
- Los investigadores han explorado la síntesis enantioselectiva de biciclo[2.2.2]octano-1-carboxilatos utilizando este compuesto. En condiciones libres de metales, suaves y operativamente simples, un estado de transición abierto permite un acceso rápido a una amplia gama de biciclo[2.2.2]octano-1-carboxilatos con excelentes enantioselectividades y rendimientos .
Síntesis Enantioselectiva
Cristalografía y Estructura Molecular
En resumen, el ácido 2-((terc-butoxicarbonil)amino)biciclo[2.2.2]octano-2-carboxílico ofrece vías interesantes para la investigación en diversos campos. Su estructura y reactividad únicas lo convierten en un tema fascinante para una mayor exploración y aplicación. Tenga en cuenta que, si bien algunas aplicaciones están bien establecidas, otras siguen siendo especulativas y requieren investigación adicional . Si tiene alguna área específica que le gustaría explorar con más detalle, ¡no dude en preguntar! 😊
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid are currently unknown. The compound is a derivative of bicyclo[2.2.2]octane, a structural element found in numerous biologically active natural and synthetic products . .
Mode of Action
The mode of action of 2-((tert-Butoxycarbonyl)amino)bicyclo[22It’s known that the bicyclo[2.2.2]octane structure is a key element in many biologically active compounds
Análisis Bioquímico
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway .
Cellular Effects
The effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of these molecules. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins and altering cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it can affect the tricarboxylic acid (TCA) cycle by altering the activity of enzymes such as citrate synthase and aconitase, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biological effects .
Subcellular Localization
The subcellular localization of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)8-9-4-6-10(14)7-5-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYNICOBXOOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC1CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)
![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)




![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)